molecular formula C7H12BrNO B11897450 3-Bromo-1-methylazepan-2-one CAS No. 62353-50-8

3-Bromo-1-methylazepan-2-one

Cat. No.: B11897450
CAS No.: 62353-50-8
M. Wt: 206.08 g/mol
InChI Key: CMGOYTWOFIIMJH-UHFFFAOYSA-N
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Description

3-Bromo-1-methylazepan-2-one is a chemical compound with the molecular formula C7H12BrNO. It belongs to the class of azepane derivatives, which are seven-membered heterocyclic compounds containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methylazepan-2-one typically involves the bromination of 1-methylazepan-2-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of tubular reactors for diazotization reactions can enhance the stability and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methylazepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-1-methylazepan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methylazepan-2-one involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, making the compound a useful intermediate in organic synthesis. Additionally, the azepane ring structure allows for interactions with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methylazepan-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-1-methylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-9-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGOYTWOFIIMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493010
Record name 3-Bromo-1-methylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62353-50-8
Record name 3-Bromo-1-methylazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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